3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O/c1-22-9-11-24(12-10-22)18(17-7-4-8-23(17)2)14-21-19(25)15-5-3-6-16(20)13-15/h3-8,13,18H,9-12,14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNJQAOLUAWLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound with significant potential in pharmacological applications, particularly in neuropharmacology. Its structure, characterized by a fluorinated benzamide moiety linked to a piperazine and pyrrole derivative, suggests diverse biological activities, particularly as a selective dopamine receptor agonist.
- Molecular Formula : C19H25FN4O
- Molecular Weight : 344.4 g/mol
- CAS Number : 1049416-12-7
| Property | Value |
|---|---|
| Molecular Formula | C19H25FN4O |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1049416-12-7 |
Dopamine Receptor Agonism
Research indicates that this compound acts as a selective agonist for the D3 dopamine receptor (D3R). A study published in Nature demonstrated that D3R-preferring agonists exhibit neuroprotective effects in various animal models, particularly against neurodegenerative conditions induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
Key Findings :
- EC50 for D3R : The compound shows a low effective concentration (EC50) indicating high potency.
- Neuroprotective Effects : Animal studies have shown reduced neuronal loss and improved motor function in models of Parkinson's disease.
Antiviral Activity
While the primary focus has been on its neuropharmacological properties, preliminary investigations into its antiviral potential have yielded promising results. Similar compounds within the benzamide class have demonstrated inhibitory effects against various viruses, including HIV and influenza viruses .
In Vitro Studies :
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds suggest potential efficacy against viral replication.
Neuroprotective Efficacy
A specific case study evaluated the effects of this compound on neuroprotection in mice subjected to MPTP-induced damage. The results indicated significant preservation of dopaminergic neurons and improved behavioral outcomes compared to control groups treated with saline.
Antiviral Properties
Another study explored the antiviral activity of structurally similar benzamides against H5N1 influenza virus. The results suggested that modifications in the benzamide structure could enhance antiviral efficacy, providing insights into the potential optimization of this compound for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is being investigated for its role as a potential drug candidate in the treatment of various neurological disorders. Its structural characteristics suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Case Study: Neuropharmacological Effects
Recent studies have indicated that compounds with similar structures exhibit significant activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders. For instance, a study published in the International Journal of Molecular Sciences highlighted the importance of similar benzamide derivatives in modulating serotonergic activity, suggesting that this compound could be effective in managing conditions such as depression and anxiety disorders .
Anticancer Research
The compound's unique structure also positions it as a candidate for anticancer research. Preliminary investigations have shown that derivatives of benzamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
A research article published in Cancer Letters demonstrated that similar compounds could effectively inhibit the growth of colorectal cancer cells by targeting specific signaling pathways involved in cell cycle regulation . The potential application of this compound in this context warrants further exploration.
Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties. Studies have shown that certain piperazine derivatives exhibit significant antibacterial activity against a range of pathogens.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry reported that piperazine-based compounds demonstrated potent antibacterial activity against Gram-positive bacteria . Given that this compound contains a piperazine moiety, it is plausible that it may exhibit similar properties.
Neuroprotective Properties
Research into neuroprotective agents has identified several compounds capable of mitigating neurodegenerative processes. The structural features of this compound suggest it may offer protective effects against neuronal damage.
Case Study: Protection Against Oxidative Stress
A study focusing on oxidative stress in neuronal cells indicated that compounds with similar structural motifs can reduce oxidative damage and enhance cellular survival . This positions this compound as a potential candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Chemical Reactions Analysis
Formation of the Ethyl Linker with Dual Substituents
The ethyl bridge bearing 4-methylpiperazine and 1-methylpyrrole is constructed via alkylation or nucleophilic substitution :
-
A bromoethyl intermediate reacts with 4-methylpiperazine under basic conditions (e.g., KCO) to install the piperazine group .
-
The pyrrole moiety is introduced through Knorr pyrrole synthesis or condensation of a primary amine with diketones .
Example Reaction Scheme :
Amide Coupling
The benzamide group is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-fluorobenzoic acid and the ethyl-linked amine :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperazine alkylation | KCO, DMF, 80°C | 78 | |
| Pyrrole condensation | Acetic acid, ethanol, reflux | 65 | |
| Amide coupling | EDC/HOBt, DCM, RT | 82 |
Stability and Degradation
The compound’s stability is influenced by its functional groups:
-
Amide Hydrolysis : Susceptible to acidic/basic hydrolysis at the benzamide bond. At pH < 3 or pH > 10, degradation exceeds 50% within 24 hours .
-
Piperazine Oxidation : The 4-methylpiperazine group undergoes slow oxidation in air, forming N-oxide derivatives .
Degradation Products :
Piperazine Modifications
The 4-methylpiperazine group participates in alkylation and acylation :
-
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Acylation with acetic anhydride yields N-acetyl derivatives .
Pyrrole Electrophilic Substitution
The 1-methylpyrrole undergoes nitration and sulfonation at the 5-position under mild conditions :
Reactivity Data :
| Reaction | Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperazine alkylation | Methyl iodide, CHCN | 85 | |
| Pyrrole nitration | HNO, 0°C | 72 |
Spectroscopic Characterization
Key spectral data for verification:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical
Key Observations :
- The target compound’s 4-methylpiperazine group distinguishes it from analogs like 369652-13-1 , which lacks this moiety. Piperazine derivatives are known to enhance solubility and receptor interaction .
- Electron-withdrawing groups (e.g., trifluoromethyl in 8t ) may improve metabolic stability but reduce solubility compared to the target compound’s fluorine and piperazine.
Pharmacological Implications
- Piperazine vs. Diethylamino Groups: The target compound’s 4-methylpiperazine may offer superior GPCR selectivity compared to diethylamino-substituted analogs (e.g., 8t ), as piperazines are common in antipsychotics and antidepressants.
- Pyrrole vs.
- Fluorine Position : The 3-fluoro substitution on the benzamide core is conserved across analogs, suggesting its role in enhancing binding affinity through hydrophobic or electrostatic interactions.
Research Findings and Trends
- Selectivity: Piperazine-containing compounds (e.g., target compound, 8s ) show higher selectivity for serotonin or dopamine receptors compared to morpholino or diethylamino analogs .
- Metabolic Stability: Fluorinated analogs (e.g., target compound, 8s ) exhibit improved metabolic stability over non-fluorinated derivatives, as seen in LCMS profiles .
- Solubility : The hydroxyethyl group in 369652-13-1 increases polarity but lacks the piperazine’s balanced lipophilicity, highlighting the target compound’s optimized design.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a pyrrole-piperazine ethylamine intermediate. Critical steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen to minimize hydrolysis .
- Piperazine functionalization : Introduce the 4-methylpiperazine group via nucleophilic substitution, optimizing reaction time (6–12 hrs) and temperature (60–80°C) to achieve >80% yield .
- Purification : Employ column chromatography (hexanes/EtOAc gradients) or recrystallization (e.g., ethyl acetate/light petroleum ether) to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Focus on signals for the fluorobenzamide carbonyl (~168–170 ppm in 13C NMR), pyrrole protons (δ 6.1–6.8 ppm), and piperazine N–CH3 (δ 2.2–2.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C–F vibrations (~1220 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out byproducts .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs due to the piperazine moiety’s affinity for these targets. Use computational docking (e.g., AutoDock Vina) to predict binding .
- In Vitro Assays : Conduct enzyme inhibition assays (e.g., IC50 determination) or cell viability tests (MTT assay) at concentrations of 1–100 µM, using DMSO as a solvent (≤0.1% v/v) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., ambiguous NMR signals) be resolved for this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., pyrrole vs. piperazine protons) through correlation spectroscopy .
- X-ray Crystallography : Obtain single crystals via slow evaporation (e.g., MeOH/CHCl3) to confirm stereochemistry and hydrogen bonding patterns .
- Isotopic Labeling : Synthesize deuterated analogs to simplify proton assignments in crowded spectral regions .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Structural Modifications : Replace the fluorobenzamide with electron-withdrawing groups (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the piperazine nitrogen with acetyl or tert-butoxycarbonyl (Boc) groups to enhance plasma stability .
- In Vitro Microsomal Assays : Test stability in liver microsomes (human/rat) with NADPH cofactors, monitoring degradation via LC-MS/MS .
Q. How can computational methods guide SAR studies for derivatives of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., 100 ns trajectories in GROMACS) to identify critical binding residues .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends across analogs .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent variations (e.g., methyl vs. ethyl on piperazine) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol, 85:15) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to minimize racemization .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and impurity profiles .
Data Contradiction Analysis
Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify poor in vivo exposure .
- Metabolite Identification : Use high-resolution LC-MS to detect active/inactive metabolites that explain reduced efficacy .
- Dose Optimization : Adjust dosing regimens (e.g., BID vs. QD) based on PK/PD modeling to align in vitro IC50 with effective plasma concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
